Cas no 58286-51-4 (Scutellarin)

Scutellarin structure
Scutellarin structure
Product Name:Scutellarin
Numero CAS:58286-51-4
MF:C24H28O11
MW:492.472528457642
CID:1609800
PubChem ID:21603201
Update Time:2024-03-01

Scutellarin Proprietà chimiche e fisiche

Nomi e identificatori

    • [2-(hexopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylprop-2-enoate
    • [2-(Hexopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylacrylate
    • 2-propenoic acid, 3-phenyl-, [2-(hexopyranosyloxy)-1b,5a,6,6a-tetrahydro-6-hydroxyoxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl ester, (2E)-
    • [6-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5a,6,6a-tetrahydro-1bH-oxireno[5,6]cyclopenta[1,3-c]pyran-1a-yl]methyl (E)-3-phenylprop-2-enoate
    • beta-D-Glucopyranoside, 1A,1B,2,5A,6,6A-hexahydro-6-hydroxy-1A-(((1-oxo-3-phenyl-2-propenyl)oxy)methyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl
    • BRD-K81328790-001-01-4
    • NCGC00168968-03
    • Scutellarioside I
    • 58286-51-4
    • NCGC00168968-01
    • 1399-49-1
    • AKOS040761785
    • ACon1_000554
    • [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate
    • NS00093932
    • SCHEMBL9057920
    • DTXSID301347703
    • FS-10335
    • NCGC00168968-03_C24H28O11_[(1aS,1bS,2S,5aR,6S,6aS)-2-(beta-D-Glucopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylacrylate
    • MEGxp0_000535
    • Globularin
    • Scutellarin
    • Inchi: 1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
    • Chiave InChI: SCIGYBYAZUFDLA-LUVHZPKESA-N
    • Sorrisi: O1[C@H]2[C@H]([C@@H]3C=CO[C@H]([C@@H]3[C@@]12COC(/C=C/C1C=CC=CC=1)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O

Proprietà calcolate

  • Massa esatta: 492.163162
  • Massa monoisotopica: 492.163162
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 8
  • Complessità: 826
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 11
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 168
  • XLogP3: -0.6

Proprietà sperimentali

  • Densità: 1.56
  • Punto di ebollizione: 778.6°C at 760 mmHg
  • Punto di infiammabilità: 267.5°C
  • Indice di rifrazione: 1.671
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd